2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]ethanamine
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Overview
Description
2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]ethanamine is a fluorinated organic compound characterized by its unique structure, which includes a piperazine ring substituted with a trifluoropropyl group and an ethanamine moiety. This compound is typically a colorless to pale yellow liquid at room temperature and pressure, and it possesses a distinctive, pungent odor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]ethanamine generally involves the reaction of piperazine with 3,3,3-trifluoropropyl halides under controlled conditions. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes, such as distillation or recrystallization, to isolate the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and the attainment of high-purity product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]ethanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group imparts unique electronic and steric properties to the compound, influencing its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]ethanol
- 2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]acetic acid
- 2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propane
Uniqueness
Compared to similar compounds, 2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]ethanamine stands out due to its specific structural features, such as the ethanamine moiety, which imparts distinct chemical reactivity and biological activity. The presence of the trifluoropropyl group also enhances its lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18F3N3/c10-9(11,12)1-3-14-5-7-15(4-2-13)8-6-14/h1-8,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOCIHLLAFIHJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(F)(F)F)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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